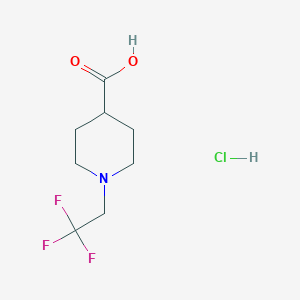

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride

CAS No.: 1803584-12-4

Cat. No.: VC2959453

Molecular Formula: C8H13ClF3NO2

Molecular Weight: 247.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803584-12-4 |

|---|---|

| Molecular Formula | C8H13ClF3NO2 |

| Molecular Weight | 247.64 g/mol |

| IUPAC Name | 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H |

| Standard InChI Key | HILXVLFKNDOPHA-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)CC(F)(F)F.Cl |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC(F)(F)F.Cl |

Introduction

Chemical Identity and Structure

Basic Identification Data

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and pharmaceutical development. The compound features a piperidine ring with a trifluoroethyl group at the nitrogen position and a carboxylic acid function at the 4-position of the piperidine ring, with the amine present as the hydrochloride salt.

| Property | Value |

|---|---|

| CAS Number | 1803584-12-4 |

| Molecular Formula | C₈H₁₃ClF₃NO₂ |

| Molecular Weight | 247.64 g/mol |

| IUPAC Name | 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride |

| SMILES | C1CN(CCC1C(=O)O)CC(F)(F)F.Cl |

| InChI | InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14/h6H,1-5H2,(H,13,14) |

| InChIKey | XIUOKZDKFRRRSA-UHFFFAOYSA-N |

Structural Characteristics

The compound possesses several key structural features that define its chemical and biological properties:

-

A saturated six-membered piperidine ring providing structural rigidity

-

A trifluoroethyl group attached to the nitrogen atom of the piperidine, enhancing lipophilicity

-

A carboxylic acid group at the 4-position, offering a site for additional functionalization

-

Protonation of the basic nitrogen atom by hydrochloride, forming a salt that typically improves solubility in aqueous media

Physical and Chemical Properties

Physical State and Appearance

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride typically appears as a crystalline solid at room temperature. The salt formation alters the compound's physical properties compared to its free base form, generally increasing water solubility while decreasing solubility in non-polar organic solvents .

Physicochemical Properties

Stability Considerations

The presence of the trifluoroethyl group significantly affects the compound's properties and stability:

-

The CF₃ group increases metabolic stability by resisting enzymatic degradation

-

The electron-withdrawing nature of the trifluoroethyl substituent decreases the basicity of the piperidine nitrogen

-

The hydrochloride salt form generally improves chemical stability during storage compared to the free base

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves two main reaction steps, with careful control of conditions to optimize yield and purity:

-

Alkylation of piperidine-4-carboxylic acid: The piperidine nitrogen undergoes alkylation with 2,2,2-trifluoroethylating agents, such as 2,2,2-trifluoroethyl tosylate or 2,2,2-trifluoroethyl trifluoromethanesulfonate

-

Salt formation: The resulting free base is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an appropriate solvent such as diethyl ether or ethanol

Industrial Production Considerations

For industrial-scale synthesis, several factors are typically considered:

-

Use of continuous flow reactors to enhance efficiency and scalability

-

Careful control of reaction parameters including temperature, solvent, and stoichiometry

-

Implementation of advanced purification techniques such as crystallization and chromatography to isolate the final product with high purity

Purification Methods

Common purification techniques employed for this compound include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for smaller-scale preparations

-

Acid-base extraction to separate the desired product from impurities

Chemical Reactivity

Functional Group Reactivity

The 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride possesses several reactive functional groups:

-

Carboxylic acid moiety: Can undergo esterification, amidation, reduction, and other transformations typical of carboxylic acids

-

Piperidine nitrogen: Already substituted with the trifluoroethyl group, but capable of forming quaternary ammonium salts

-

Trifluoroethyl group: Generally unreactive but contributes to the molecule's electronic properties

Structure and Reactivity Relationship

The trifluoroethyl substituent significantly influences the compound's chemical behavior:

-

Reduces the nucleophilicity and basicity of the piperidine nitrogen due to strong electron-withdrawing effects

-

Impacts the acidity of the carboxylic acid group through inductive effects transmitted through the molecular framework

-

Enhances lipophilicity, potentially improving membrane penetration in biological systems

Biological Properties and Applications

Role in Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride serves as a valuable scaffold in medicinal chemistry due to several advantageous properties:

-

Enhanced lipophilicity: The trifluoroethyl moiety increases lipophilicity, potentially improving membrane penetration and pharmacokinetic properties

-

Metabolic stability: Fluorinated compounds often demonstrate increased resistance to metabolic degradation

-

Versatile functionalization: The carboxylic acid group provides a convenient handle for further derivatization in drug design

Research Applications

The compound is primarily used for research purposes, specifically:

-

As a building block in the synthesis of more complex bioactive molecules

-

In structure-activity relationship studies investigating the effects of fluorination

-

As a key intermediate in the development of potential therapeutic agents

Related Compounds and Comparisons

Structural Analogs

Several structurally related compounds have been studied and compared:

Comparative Analysis

Fluorinated piperidines as a class demonstrate several common characteristics that make them valuable in medicinal chemistry:

-

Increased lipophilicity compared to non-fluorinated analogs

-

Enhanced metabolic stability

-

Altered binding profiles with biological targets due to the electronic effects of fluorine

Analytical Methods

Identification and Characterization

Common analytical techniques for identification and characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing structural confirmation and purity assessment

-

Mass Spectrometry (MS): Confirming molecular weight and fragmentation pattern

-

Infrared Spectroscopy (IR): Identifying characteristic functional groups

-

High-Performance Liquid Chromatography (HPLC): Determining purity and detecting impurities

Future Research Directions

Emerging Research

Recent scientific developments suggest several emerging areas of interest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume